molecular formula C₂₁H₂₁O₄P B1142815 Bis(o-cresyl) m-Cresyl Phosphate CAS No. 77342-17-7

Bis(o-cresyl) m-Cresyl Phosphate

Cat. No.: B1142815
CAS No.: 77342-17-7
M. Wt: 368.36
InChI Key:
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Description

Bis(o-cresyl) m-Cresyl Phosphate, also known as BCMP, is a phosphorylated ester of cresol. It is a highly versatile compound that has a wide range of applications in various scientific fields, including biochemistry, organic chemistry, and pharmacology. BCMP has been used in a variety of research applications, as well as in the development of pharmaceuticals and other products. BCMP is a colorless, odorless, and volatile compound with a molecular weight of 170.17 g/mol.

Scientific Research Applications

Bis(o-cresyl) m-Cresyl Phosphate has been used in a variety of scientific research applications, including in the development of pharmaceuticals and other products. It has been used in the synthesis of other compounds, such as cresylated polymers, and it has also been used in the synthesis of novel drugs and other compounds. This compound has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound is also believed to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. This compound has also been shown to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of Bis(o-cresyl) m-Cresyl Phosphate in laboratory experiments has a number of advantages. This compound is a highly versatile compound that can be used in a variety of research applications. It is also relatively easy to synthesize, and it can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a volatile compound, which can make it difficult to handle and store. Additionally, this compound has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The use of Bis(o-cresyl) m-Cresyl Phosphate in scientific research is continuously evolving. Future research may focus on the use of this compound in the development of novel drugs and other compounds. Additionally, further research may focus on the mechanism of action of this compound, as well as its potential therapeutic applications. Additionally, further research may focus on the use of this compound in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics. Finally, further research may focus on the use of this compound in the development of new materials and products.

Synthesis Methods

Bis(o-cresyl) m-Cresyl Phosphate can be synthesized by a two-step process. The first step involves the synthesis of o-cresyl phosphate, which is accomplished by the reaction of o-cresol and phosphoric acid. The second step involves the reaction of o-cresyl phosphate and m-cresol, which yields this compound. The entire process can be summarized as follows:
o-Cresol + Phosphoric acid → o-Cresyl phosphate
o-Cresyl phosphate + m-Cresol → this compound

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(o-cresyl) m-Cresyl Phosphate involves the reaction of o-cresol, m-cresol, and phosphorus oxychloride in the presence of a catalyst.", "Starting Materials": [ "o-cresol", "m-cresol", "phosphorus oxychloride", "catalyst" ], "Reaction": [ "Mix o-cresol, m-cresol, and phosphorus oxychloride in a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Maintain the temperature for 4-6 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride", "Extract the product using an organic solvent", "Purify the product using column chromatography" ] }

77342-17-7

Molecular Formula

C₂₁H₂₁O₄P

Molecular Weight

368.36

synonyms

Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester

Origin of Product

United States

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